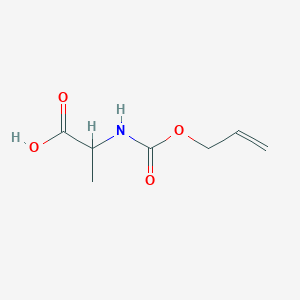

((Allyloxy)carbonyl)-D-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ((Allyloxy)carbonyl)-D-alanine is a derivative of the amino acid alanine, where an allyloxy carbonyl group is attached. The allyloxy carbonyl group consists of a carbonyl group (C=O) attached to an allyl group (a carbon atom double-bonded to another carbon atom, which is in turn single-bonded to a third carbon atom) via an oxygen atom .

Molecular Structure Analysis

The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom . The allyl group is a substituent with the structural formula −CH2−CH=CH2 .Chemical Reactions Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom, and the C=O group opens possibilities for many types of chemical reactions .Physical And Chemical Properties Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .Applications De Recherche Scientifique

Enzyme and Metabolic Pathway Studies

Inhibition of de novo Purine Biosynthesis : The molecule has been studied for its role in inhibiting the de novo purine biosynthesis, which is crucial for antitumor activity. A study focused on the synthesis and biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine ribonucleoside, highlighting its potential in inhibiting purine biosynthesis (Strazzolini et al., 1984).

D-Alanine Metabolism in Bacterial Biofilms : Research has also delved into the metabolic pathways of D-Alanine, emphasizing its essentiality in the growth and biofilm formation of bacteria like Streptococcus mutans. The study indicates potential drug targets within D-Alanine metabolic pathways, presenting opportunities for novel treatments (Qiu et al., 2016).

Structural Analysis and Chemical Mechanisms

Investigation of Chemical Mechanisms in Enzymes : ((Allyloxy)carbonyl)-D-alanine is involved in studies aimed at understanding the chemical mechanisms of enzymes like alanine racemase. Such research contributes to insights into enzyme catalysis and potential drug development, as illustrated in a study examining the reaction mechanism of alanine racemase from Bacillus stearothermophilus (Watanabe et al., 2002).

Role in Cell Wall Synthesis and Enzymatic Reactions : The compound is part of investigations related to cell wall synthesis and enzymatic reactions, as observed in a study analyzing the role of isotope effects and pH in determining the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase (Grimshaw et al., 1981).

Biosensors and Analytical Applications

- Biosensor Development : ((Allyloxy)carbonyl)-D-alanine is involved in the development of biosensors, as demonstrated in research focused on the construction of an enzymatic biosensor based on the immobilization of D-amino acid oxidase for the analytical determination of D-alanine in human serum. Such biosensors have applications in clinical diagnostics and monitoring (Shoja et al., 2017).

Propriétés

IUPAC Name |

2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-enoxycarbonylamino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.